1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene
Overview
Description
1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene is a chemical compound with the molecular formula C10H10BrF3O2S. This compound is characterized by the presence of a bromomethyl group, an ethanesulfonyl group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the ethanesulfonyl and trifluoromethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ethanesulfonyl and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its overall mechanism of action .
Comparison with Similar Compounds
1-Bromomethyl-4-ethanesulfonyl-2-trifluoromethyl-benzene can be compared with similar compounds such as:
1-Bromomethyl-4-ethanesulfonyl-benzene: Lacks the trifluoromethyl group, which can affect its reactivity and applications.
1-Bromomethyl-4-trifluoromethyl-benzene: Lacks the ethanesulfonyl group, influencing its chemical properties and uses.
The presence of both the ethanesulfonyl and trifluoromethyl groups in this compound makes it unique and valuable for specific applications .
Properties
IUPAC Name |
1-(bromomethyl)-4-ethylsulfonyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2S/c1-2-17(15,16)8-4-3-7(6-11)9(5-8)10(12,13)14/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKVTNIEFWZFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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